molecular formula C16H17F3N4O2 B2628953 4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097857-48-0

4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2628953
CAS No.: 2097857-48-0
M. Wt: 354.333
InChI Key: HVODGSFNMHRHDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents. The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The reaction is catalyzed by 1,10-phenanthroline-functionalized MCM-41-supported copper (I) complex [Phen-MCM-41-CuBr] and requires the presence of O2 as the oxidant to afford the heterocycles .


Physical and Chemical Properties Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Biological Activity and Drug Synthesis

1,2,4-Triazoles scaffolds, closely related to 1,2,3-triazoles, display significant biological activities. These activities stem from their structural characteristics like hydrogen bonding capacity, solubility, dipole character, and rigidity. This group of compounds plays a crucial role in clinical drugs, including those with anti-migraine, antiviral, anticancer, anxiolytic, anticonvulsant, anti-hypnotic, aromatase inhibitory, and antidepressant properties. A study highlighted the synthesis of a series of N-substituted pyrrolidine derivatives, including 1,2,4-triazole derivatives, showcasing their potential in drug synthesis and development (Prasad et al., 2021).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. In one study, novel 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives were synthesized and screened for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Reddy et al., 2016).

Corrosion Inhibition

1,2,3-Triazole derivatives have been investigated as corrosion inhibitors for metals, an application crucial in industrial processes to enhance material durability and reduce maintenance costs. Research demonstrated that certain triazole derivatives are effective in inhibiting corrosion on mild steel surfaces, which is significant for industrial applications (Ma et al., 2017).

Chemical Synthesis and Material Science

The structural motif of 1,2,3-triazoles is also pertinent in material science and chemical synthesis. Studies have elaborated on various synthetic routes and transformations involving 1,2,3-triazoles, highlighting their versatility and applicability in creating complex molecular architectures for diverse applications, including the development of novel materials and catalysts (Koronatov et al., 2020).

Mechanism of Action

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .

Future Directions

As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-25-10-11-8-23(21-20-11)12-6-7-22(9-12)15(24)13-4-2-3-5-14(13)16(17,18)19/h2-5,8,12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODGSFNMHRHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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